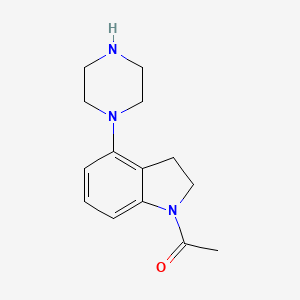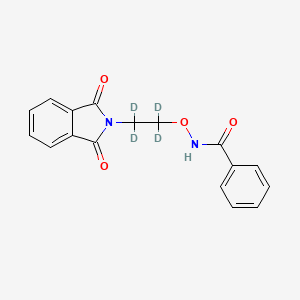
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is a synthetic compound with the molecular formula C17H10D4N2O4 and a molecular weight of 314.33. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide typically involves the reaction of 2-(1,3-Dioxoisoindolin-2-yl)ethanol with benzoyl chloride in the presence of a deuterated base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms, which are essential for the compound’s stability and functionality in research applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) used as antidepressants.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide: Similar in structure but lacks deuterium atoms.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Another related compound with a different functional group.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: A compound with similar core structure but different substituents.
Uniqueness
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy-d4)benzamide is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in research applications where isotopic labeling is required.
特性
分子式 |
C17H14N2O4 |
|---|---|
分子量 |
314.33 g/mol |
IUPAC名 |
N-[1,1,2,2-tetradeuterio-2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)/i10D2,11D2 |
InChIキー |
GCLPNOYGLSPTBS-MKQHWYKPSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
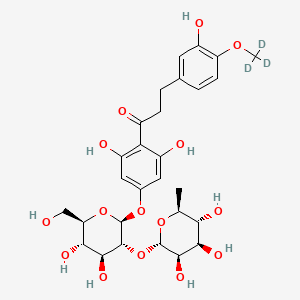
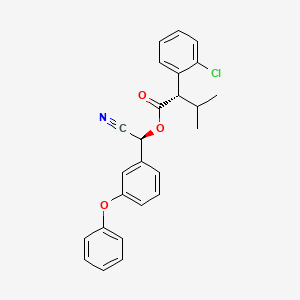
![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
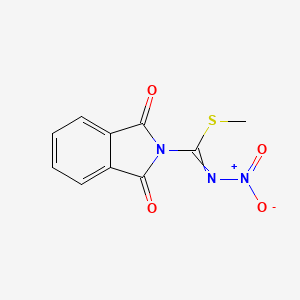
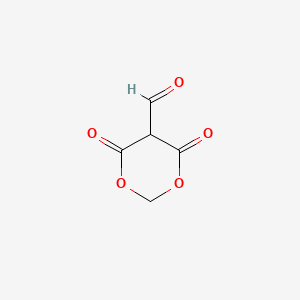
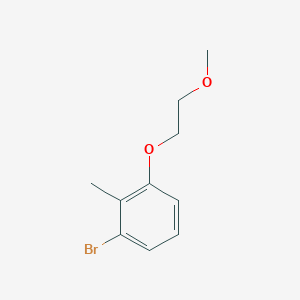
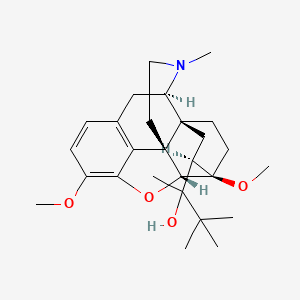
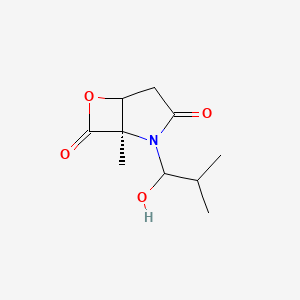
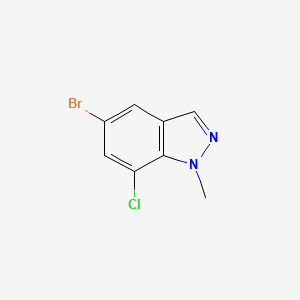
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
